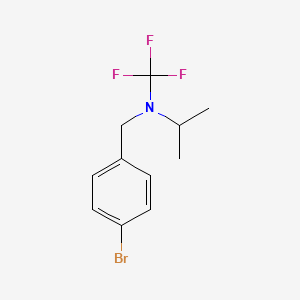
N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features a bromobenzyl group and a trifluoromethyl group attached to a propan-2-amine backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromobenzyl chloride is reacted with trifluoromethylpropan-2-amine under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical compound due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
- N-(4-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine
- N-(4-fluorobenzyl)-N-(trifluoromethyl)propan-2-amine
- N-(4-methylbenzyl)-N-(trifluoromethyl)propan-2-amine
Uniqueness
N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogen-substituted analogs. The trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
特性
分子式 |
C11H13BrF3N |
|---|---|
分子量 |
296.13 g/mol |
IUPAC名 |
N-[(4-bromophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13BrF3N/c1-8(2)16(11(13,14)15)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
InChIキー |
LBBBUXZTYCEQGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=CC=C(C=C1)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



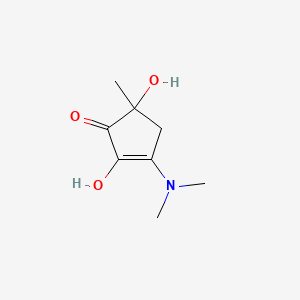

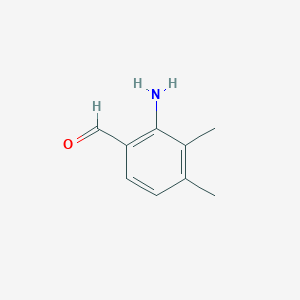

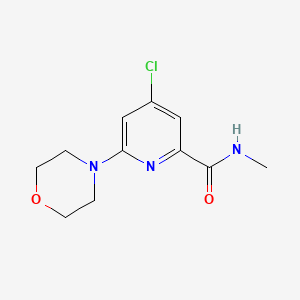


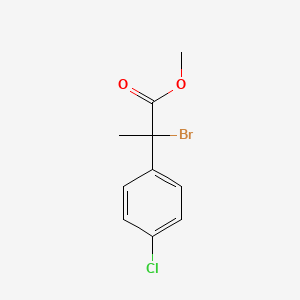
![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)
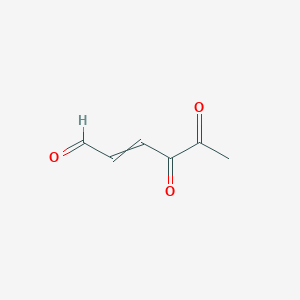
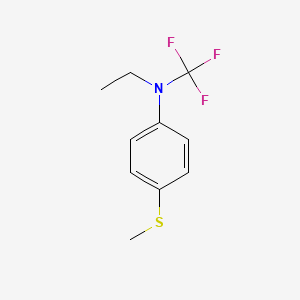
![Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13945902.png)

